1-Bromohexadecane-1,1,2,2-d4

Stable Isotope Labeling Mass Spectrometry Isotopic Enrichment

1-Bromohexadecane-1,1,2,2-d4 (CAS 1219805-65-8) is a position‑specifically deuterated derivative of 1‑bromohexadecane, a C16 long‑chain alkyl bromide (cetyl bromide). Four hydrogen atoms at the C1 and C2 positions are replaced by deuterium, resulting in a molecular weight of 309.37 g/mol and an isotopic enrichment of 98 atom % D.

Molecular Formula C16H33Br
Molecular Weight 309.368
CAS No. 1219805-65-8
Cat. No. B597055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromohexadecane-1,1,2,2-d4
CAS1219805-65-8
Synonyms1-BroMohexadecane--d4
Molecular FormulaC16H33Br
Molecular Weight309.368
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCBr
InChIInChI=1S/C16H33Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-16H2,1H3/i15D2,16D2
InChIKeyHNTGIJLWHDPAFN-ONNKGWAKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromohexadecane-1,1,2,2-d4 (CAS 1219805-65-8): Deuterated Long-Chain Alkyl Bromide for Precise Analytical and Mechanistic Studies


1-Bromohexadecane-1,1,2,2-d4 (CAS 1219805-65-8) is a position‑specifically deuterated derivative of 1‑bromohexadecane, a C16 long‑chain alkyl bromide (cetyl bromide). Four hydrogen atoms at the C1 and C2 positions are replaced by deuterium, resulting in a molecular weight of 309.37 g/mol and an isotopic enrichment of 98 atom % D . The compound is supplied as a stable, non‑hazardous liquid for research use and is widely employed as an isotopically labelled internal standard, tracer, or mechanistic probe in analytical chemistry, petrochemical research, and materials science .

Why Non‑Deuterated or Alternative Deuterated 1‑Bromohexadecane Analogs Cannot Substitute for 1‑Bromohexadecane‑1,1,2,2‑d4


Generic substitution of 1‑bromohexadecane‑1,1,2,2‑d4 with unlabelled 1‑bromohexadecane or with differently deuterated analogs (e.g., d3, d33) introduces unacceptable analytical uncertainty and mechanistic ambiguity. Unlabelled material provides no mass shift and cannot serve as an internal standard in stable‑isotope dilution mass spectrometry [1]. Terminal d3‑labelling (M+3) or perdeuteration (d33, M+33) shifts the mass envelope to different regions of the spectrum, risking co‑elution with other analytes and preventing direct comparison with methods validated for the M+4 isotopologue . Position‑specific deuteration at C1 and C2 is essential for tracing bond‑forming or bond‑breaking events at the reactive bromomethyl terminus—information lost with perdeuterated or distal‑only labels. Consequently, procurement of the exact 1,1,2,2‑d4 isotopologue is mandatory for assays requiring accurate quantification, kinetic isotope effect studies, or GC‑MS reference standard compliance .

Quantitative Differentiation of 1‑Bromohexadecane‑1,1,2,2‑d4 Against Closest Analogs


Isotopic Enrichment of 98 atom % D Matches Industry Standard for Quantitative MS

1‑Bromohexadecane‑1,1,2,2‑d4 is specified at 98 atom % D isotopic enrichment . This level is identical to the widely used perdeuterated analog 1‑bromohexadecane‑d33 (98 atom % D) and is only marginally lower than the 99 atom % D offered for the terminal‑d3 variant . A 98 atom % D enrichment ensures a consistent isotopic distribution that meets the requirements for stable‑isotope dilution mass spectrometry without introducing excessive isotopic impurities that could compromise quantification limits.

Stable Isotope Labeling Mass Spectrometry Isotopic Enrichment

Position‑Specific Deuteration at 1,1,2,2 Enables Unique Mechanistic and Tracer Studies

The 1,1,2,2‑d4 labelling pattern places four deuterium atoms exclusively on the carbon‑bromine bearing terminus (C1 and C2), leaving the remainder of the C16 alkyl chain unaltered . In contrast, perdeuterated d33 labels the entire molecule, while terminal d3 labels only the methyl end . This regioselective deuteration is critical for monitoring reactions that involve the bromomethyl group—such as nucleophilic substitutions, eliminations, or metabolic oxidation—because the deuterium atoms reside exactly where bond cleavage or formation occurs.

Mechanistic Probe Kinetic Isotope Effect Tracer Studies Deuterium Labelling

Distinct M+4 Mass Shift Provides Unambiguous MS Discrimination

The incorporation of four deuterium atoms confers a net mass shift of +4 Da relative to unlabelled 1‑bromohexadecane (MW 305.34 → 309.37) . This M+4 shift is fully resolved from the M+3 shift of the terminal‑d3 analog (308.36 Da) and the M+33 shift of perdeuterated d33 (337.38 Da) . In GC‑MS or LC‑MS, the M+4 isotopologue appears as a clean, separate peak that does not overlap with the natural isotopic envelope of the unlabelled compound, enabling precise baseline separation and reliable internal standard quantification.

Mass Spectrometry Isotopic Distribution Quantitative Analysis Internal Standard

Validated Application as a GC‑MS Reference Standard for Petrochemical Research

According to vendor technical documentation, 1‑bromohexadecane‑1,1,2,2‑d4 is explicitly designated as a d4‑labelled reference compound for GC‑MS applications in petrochemical research . While both d3 and d33 analogs are also used as internal standards, the 1,1,2,2‑d4 variant is specifically cited for long‑chain hydrocarbon and mechanistic studies, indicating a preference for this isotopologue in established petrochemical analytical protocols.

GC‑MS Reference Standard Petrochemical Analysis Quality Control

Chemical Purity ≥98% Ensures Minimal Interference in Sensitive Assays

Although the primary specification for 1‑bromohexadecane‑1,1,2,2‑d4 is isotopic enrichment (98 atom % D), the material is typically supplied with chemical purity ≥98%, as implied by its use as a research‑grade isotope standard . This purity level is comparable to the 99% (CP) assay reported for Sigma‑Aldrich's 1‑bromohexadecane‑d33 . High chemical purity minimizes the presence of non‑deuterated or partially deuterated impurities that could bias quantitative measurements.

Chemical Purity Quality Control Analytical Reliability

High‑Impact Applications of 1‑Bromohexadecane‑1,1,2,2‑d4 Across Research and Industrial Sectors


Quantitative GC‑MS Analysis of 1‑Bromohexadecane in Environmental and Petrochemical Samples

1‑Bromohexadecane‑1,1,2,2‑d4 serves as an ideal internal standard for stable‑isotope dilution GC‑MS quantification of 1‑bromohexadecane in complex matrices such as petroleum fractions, wastewater, or soil extracts. Its M+4 mass shift ensures complete chromatographic resolution from the native analyte, while the 98 atom % D enrichment provides a stable isotopic signature that compensates for matrix effects and instrumental variability .

Mechanistic Studies of Alkyl Bromide Reactivity and Metabolism

The position‑specific deuteration at C1 and C2 allows researchers to investigate nucleophilic substitution (SN2) mechanisms, elimination pathways, or metabolic oxidation of the bromomethyl terminus. By comparing reaction rates or product distributions with unlabelled or alternatively deuterated analogs, scientists can extract kinetic isotope effects and map reaction coordinates with atomic precision .

Quality Control Reference Standard in Pharmaceutical and Fine Chemical Manufacturing

In GMP‑regulated environments, 1‑bromohexadecane‑1,1,2,2‑d4 is employed as a certified reference material for calibrating GC‑MS and LC‑MS instruments used to monitor residual solvents, impurities, or process intermediates. Its defined isotopic enrichment and high chemical purity (≥98%) meet the stringent requirements for method validation and routine quality control .

Tracer Studies in Polymer and Material Science

When incorporated into synthetic procedures (e.g., as an alkylating agent or monomer precursor), the d4‑label permits tracking of the hexadecyl moiety in polymer backbones or functionalized nanomaterials using mass spectrometry. This enables precise determination of grafting efficiency, copolymer composition, or degradation pathways .

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